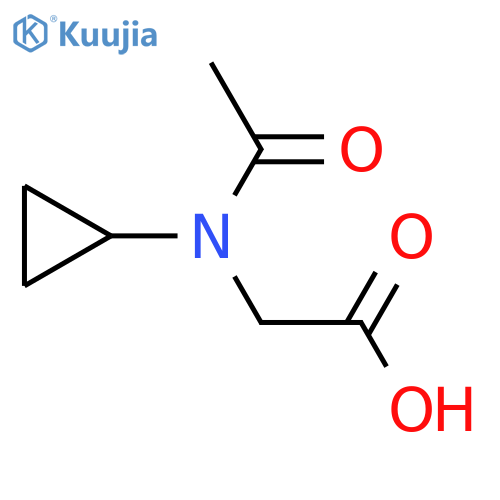Cas no 1184464-77-4 (2-(N-cyclopropylacetamido)acetic acid)

1184464-77-4 structure
商品名:2-(N-cyclopropylacetamido)acetic acid
CAS番号:1184464-77-4
MF:C7H11NO3
メガワット:157.167142152786
MDL:MFCD12158382
CID:5685158
PubChem ID:60825061
2-(N-cyclopropylacetamido)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(N-cyclopropylacetamido)acetic acid
- 1184464-77-4
- EN300-2514963
-
- MDL: MFCD12158382
- インチ: 1S/C7H11NO3/c1-5(9)8(4-7(10)11)6-2-3-6/h6H,2-4H2,1H3,(H,10,11)
- InChIKey: CCALVJGYXZSIKV-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N(CC(=O)O)C1CC1
計算された属性
- せいみつぶんしりょう: 157.07389321g/mol
- どういたいしつりょう: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(N-cyclopropylacetamido)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2514963-2.5g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 2.5g |
$1260.0 | 2024-06-19 | |
| Enamine | EN300-2514963-1.0g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 1.0g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-2514963-0.05g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 0.05g |
$539.0 | 2024-06-19 | |
| Enamine | EN300-2514963-0.25g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 0.25g |
$591.0 | 2024-06-19 | |
| Enamine | EN300-2514963-0.5g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 0.5g |
$616.0 | 2024-06-19 | |
| Enamine | EN300-2514963-10.0g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 10.0g |
$2762.0 | 2024-06-19 | |
| Enamine | EN300-2514963-5g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 5g |
$1862.0 | 2023-09-15 | ||
| Enamine | EN300-2514963-1g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 1g |
$642.0 | 2023-09-15 | ||
| Enamine | EN300-2514963-0.1g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 0.1g |
$565.0 | 2024-06-19 | |
| Enamine | EN300-2514963-5.0g |
2-(N-cyclopropylacetamido)acetic acid |
1184464-77-4 | 95% | 5.0g |
$1862.0 | 2024-06-19 |
2-(N-cyclopropylacetamido)acetic acid 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
1184464-77-4 (2-(N-cyclopropylacetamido)acetic acid) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
